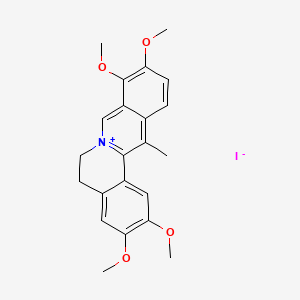
Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, iodide: is a complex organic compound belonging to the class of quinolizinium derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, iodide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoquinoline derivatives and methoxy-substituted benzaldehydes.
Condensation Reaction: The initial step involves a condensation reaction between the isoquinoline derivative and the methoxy-substituted benzaldehyde to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization to form the quinolizinium core structure.
Methylation and Iodination: The final steps involve methylation and iodination to introduce the methyl and iodide groups, respectively, resulting in the formation of the target compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinolizinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolizinium core to its reduced form, altering its chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce various functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium cyanide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinolizinium derivatives with altered functional groups and oxidation states, which can be further utilized in different applications .
Scientific Research Applications
Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, iodide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound has shown potential as a biological probe for studying cellular processes and interactions.
Medicine: Research indicates its potential as a therapeutic agent due to its unique structural properties and biological activity.
Industry: It is utilized in the development of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, iodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and influencing cellular processes.
Pathways Involved: It affects various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dibenzo(a,g)quinolizinium, 5,6-dihydro-3-hydroxy-2,9,10-trimethoxy-, hydrochloride
- Dehydrocorydaline chloride
- Palmatine chloride
Uniqueness
Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, iodide stands out due to its specific substitution pattern and iodide group, which confer unique chemical and biological properties compared to its analogs .
Properties
CAS No. |
37553-95-0 |
|---|---|
Molecular Formula |
C22H24INO4 |
Molecular Weight |
493.3 g/mol |
IUPAC Name |
2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;iodide |
InChI |
InChI=1S/C22H24NO4.HI/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
NKPKEBCRCDQYEI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


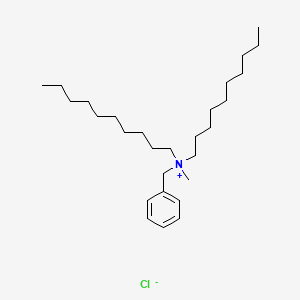
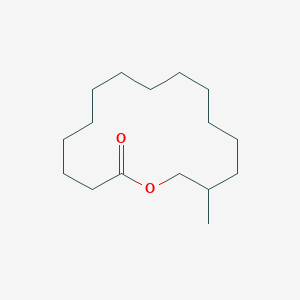
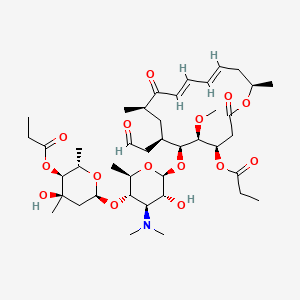
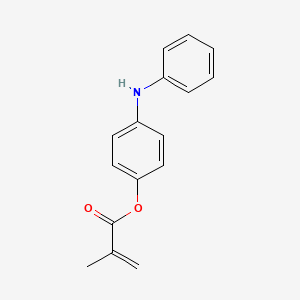
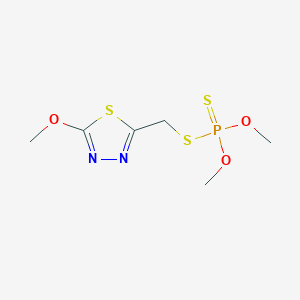
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
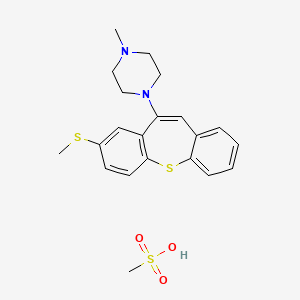

![(9Z,11Z,13Z)-Cyclonona[ef]heptalene](/img/structure/B14680261.png)
![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)
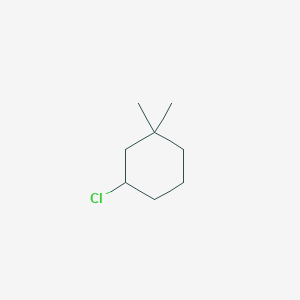
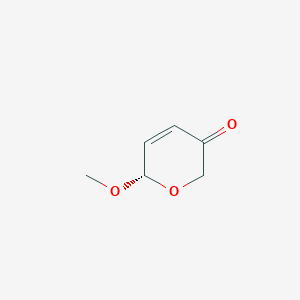
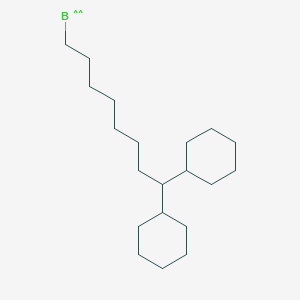
![ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14680288.png)
